molecular formula C6H9N3O2 B1428065 5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250730-75-6

5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1428065
CAS No.: 1250730-75-6
M. Wt: 155.15 g/mol
InChI Key: RWCJJYJUCVCJIU-UHFFFAOYSA-N
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Description

5-propyl-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by a propyl group attached to the nitrogen at position 5 and a carboxylic acid group at position 4. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper (CuAAC) to improve regioselectivity and yield . The general reaction conditions include:

    Reactants: Azides and alkynes.

    Catalyst: Copper (I) iodide or copper-on-charcoal.

    Solvent: Toluene or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 80°C.

    Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper-on-charcoal, allows for easier separation and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include triazole N-oxides, alcohols, aldehydes, and various substituted triazoles .

Scientific Research Applications

5-propyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the propyl group at position 5.

    5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propyl group.

    5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Contains an ethyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 5-propyl-1H-1,2,3-triazole-4-carboxylic acid enhances its lipophilicity and may improve its ability to penetrate biological membranes. This structural feature can lead to differences in biological activity and pharmacokinetics compared to similar compounds .

Properties

IUPAC Name

5-propyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-4-5(6(10)11)8-9-7-4/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCJJYJUCVCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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